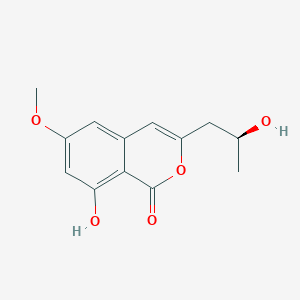

Bis(4-(tert-butyl)benzoato-O)hydroxyaluminium

説明

Synthesis Analysis

The synthesis of related organoaluminum compounds often involves direct reactions with organic ligands, demonstrating the versatility of aluminum in forming complex structures. For instance, the hydroalumination of diethynes with di(tert-butyl)aluminium hydride showcases a method for synthesizing organometallic dialuminium compounds, which might share similarities with the synthesis pathways of Bis(4-(tert-butyl)benzoato-O)hydroxyaluminium (Uhl & Breher, 2000).

Molecular Structure Analysis

Molecular structure analysis can be conducted using techniques like X-ray diffraction, revealing intricate details about the spatial arrangement of atoms within a compound. The structure of organometallic compounds featuring tert-butyl groups and aluminum centers often show unique geometries and coordination environments, as seen in various organometallic complexes (Abakumov et al., 2001).

Chemical Reactions and Properties

The chemical reactivity of Bis(4-(tert-butyl)benzoato-O)hydroxyaluminium may involve interactions with other organic compounds, leading to the formation of complex structures or the facilitation of specific chemical transformations. For instance, the use of methylaluminum bis(4-substituted-2,6-di-tert-butylphenoxide) demonstrates the potential of aluminum compounds to act as efficient Lewis acids in asymmetric reactions (Maruoka et al., 1994).

Physical Properties Analysis

The physical properties of Bis(4-(tert-butyl)benzoato-O)hydroxyaluminium, such as solubility, thermal stability, and glass transition temperatures, can be inferred from studies on similar organometallic compounds. These properties are crucial for understanding the material's behavior in various conditions and its suitability for specific applications.

Chemical Properties Analysis

Chemical properties, including reactivity towards other compounds, stability under various conditions, and potential for catalytic activity, are key aspects of Bis(4-(tert-butyl)benzoato-O)hydroxyaluminium's utility in chemistry. The synthesis and properties of related compounds suggest a broad range of chemical behaviors that could be explored for Bis(4-(tert-butyl)benzoato-O)hydroxyaluminium (Hsiao et al., 2000).

科学的研究の応用

Synthesis and Environmental Concerns

Environmental and Health Impacts of Bisphenol Alternatives :The search for alternatives to Bisphenol A (BPA) due to its reproductive toxicity and endocrine-disrupting properties has led to the development of various chemical substitutes. However, the environmental and health impacts of these alternatives, including bisphenols and their derivatives, are still a matter of concern. Research indicates that while some alternatives like benzoic acid show less toxicity, comprehensive evaluation, including in vitro studies, is recommended to prioritize targeted testing of these substances (Shalenie P. den Braver-Sewradj et al., 2020).

Toxicity and Bioactivity of Phenolic Compounds :Phenolic compounds, including those with tert-butyl groups, are widespread in nature and exhibit significant bioactivity. Their presence in various organisms suggests a role in natural defense mechanisms, but their toxic effects cannot be overlooked. The research underscores the importance of understanding the bioactivities of these compounds to assess their environmental and health impacts accurately (Fuqiang Zhao et al., 2020).

Catalytic Applications and Polymerization

Catalytic Applications of Modified Clays :Studies on metal cation-exchanged clays, including montmorillonite and synthetic mica, for organic synthesis, highlight the potential of these materials in catalyzing various reactions. These reactions include Friedel-Crafts alkylation, rearrangement of ethers, and aromatic alkylation, demonstrating the versatility of modified clays in organic synthesis and potential relevance to the catalytic roles of aluminium complexes (Jun-ichi Tateiwa & S. Uemura, 1997).

Environmental Remediation

Removal of Environmental Pollutants :The persistence of environmental pollutants, including bisphenols and phenolic antioxidants, necessitates efficient remediation strategies. Studies focusing on the sorption, biodegradation, and advanced oxidation processes offer insights into mechanisms for decontaminating water from these contaminants. Understanding these mechanisms is crucial for developing effective environmental remediation techniques (Zheng Fang et al., 2020).

Safety And Hazards

特性

InChI |

InChI=1S/2C11H14O2.Al.H2O/c2*1-11(2,3)9-6-4-8(5-7-9)10(12)13;;/h2*4-7H,1-3H3,(H,12,13);;1H2/q;;+2;/p-2 | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KCXQZTKOKSWXHY-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)C(=O)O[Al]OC(=O)C2=CC=C(C=C2)C(C)(C)C.O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H28AlO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4065369 | |

| Record name | Aluminum, bis[4-(1,1-dimethylethyl)benzoato-.kappa.O]hydroxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4065369 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

399.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Bis(4-(tert-butyl)benzoato-O)hydroxyaluminium | |

CAS RN |

13170-05-3 | |

| Record name | Aluminum hydroxybis(4-(tert-butyl)benzoate) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013170053 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Aluminum, bis[4-(1,1-dimethylethyl)benzoato-.kappa.O]hydroxy- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Aluminum, bis[4-(1,1-dimethylethyl)benzoato-.kappa.O]hydroxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4065369 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Bis[4-(tert-butyl)benzoato-O]hydroxyaluminium | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.032.812 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(1S,5R)-3-methyl-3-azabicyclo[3.2.1]octan-8-ol](/img/structure/B88512.png)

![(1S,2S,3S,5R)-2,6,6-trimethylbicyclo[3.1.1]heptan-3-amine](/img/structure/B88542.png)

![1-(2-Methyl-1H-benzo[d]imidazol-1-yl)ethanone](/img/structure/B88544.png)